molecular formula C15H23Cl2NO B1440795 4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride CAS No. 1220019-92-0

4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride

Cat. No. B1440795
M. Wt: 304.3 g/mol
InChI Key: XAHTYJGQIJTJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H23Cl2NO . It has a molecular weight of 304.3 g/mol.


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22ClNO.ClH/c1-11(2)14-9-13(16)3-4-15(14)18-10-12-5-7-17-8-6-12;/h3-4,9,11-12,17H,5-8,10H2,1-2H3;1H . This indicates the presence of a piperidine ring, an isopropyl group, and a chlorophenol group in the molecule.

Scientific Research Applications

Metabolic Activity in Obese Rats

4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride has shown significant metabolic activity in obese rats. Chronic administration of this compound leads to reduced food intake and weight gain in these animals, suggesting its potential use in obesity research. An increase in the concentration of free fatty acids was observed in obese rats treated with this compound for 12 days (Massicot, Steiner, & Godfroid, 1985).

Effects on Feeding Behavior and Energy Expenditure

This compound has been tested for its effects on feeding behavior, particularly in its capacity to affect the satiety center. It shows potential as a non-amphetamine substance with low toxicity and without psychotropic activity, reducing gold thioglucose-induced obesity in mice (Massicot, Thuillier, & Godfroid, 1984). Additionally, it can increase energy expenditure in rats by increasing resting oxygen consumption and chronically elevating energy expenditure, which is associated with reduced body weight gain and food intake (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Spectral Characterization and Pharmacological Activity

Spectral characterization studies have identified various degradation impurities in related compounds, contributing to a better understanding of the chemical properties and stability of such piperidine derivatives (Munigela et al., 2008). Other studies have synthesized and evaluated the pharmacological activities of similar piperidine derivatives, highlighting their potential in various therapeutic applications (Rameshkumar et al., 2003).

Safety And Hazards

The compound is classified as an irritant . More detailed safety data and handling precautions should be available in the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

4-[(2-chloro-4-propan-2-ylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-11(2)13-3-4-15(14(16)9-13)18-10-12-5-7-17-8-6-12;/h3-4,9,11-12,17H,5-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHTYJGQIJTJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride

CAS RN

1220019-92-0
Record name Piperidine, 4-[[2-chloro-4-(1-methylethyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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